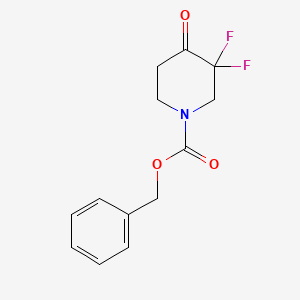

Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2NO3/c14-13(15)9-16(7-6-11(13)17)12(18)19-8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYASFDYICUYRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)(F)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: A Core Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers

Introduction

Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate is a synthetically versatile heterocyclic building block of significant interest in drug discovery and medicinal chemistry. The strategic placement of a gem-difluoro group adjacent to a ketone within a piperidine scaffold imparts unique chemical and physical properties that are highly sought after by researchers. This guide provides an in-depth examination of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its effective use in the laboratory.

The piperidine ring is a ubiquitous and privileged structure in countless pharmaceuticals due to its ability to confer favorable pharmacokinetic properties. The introduction of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, pKa, and binding affinity. Specifically, the α,α-difluoroketone motif present in this compound acts as a valuable bioisostere for a simple ketone, enhancing its electrophilicity and potential for forming stable hydrate or hemiacetal interactions with biological targets. This guide serves as a comprehensive technical resource for scientists leveraging this powerful scaffold in the design of next-generation therapeutics.

Molecular Overview and Physicochemical Properties

The structure of this compound incorporates three key functional groups that define its utility: the N-benzyloxycarbonyl (Cbz) protecting group, the piperidine core, and the α,α-difluoroketone moiety.

-

N-Cbz Group: Provides robust protection of the piperidine nitrogen, preventing unwanted side reactions. It is stable to a wide range of conditions but can be selectively removed, typically via hydrogenolysis, allowing for late-stage diversification.

-

Piperidine Ring: A conformationally flexible six-membered heterocycle that serves as a foundational scaffold.

-

α,α-Difluoroketone: The electron-withdrawing nature of the two fluorine atoms significantly increases the electrophilicity of the C4-carbonyl carbon. This enhances its reactivity towards nucleophiles and modulates the acidity of adjacent protons. Furthermore, this group often improves metabolic stability by blocking α-hydroxylation.

Caption: Chemical structure of the title compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1283720-88-6 | [1] |

| Molecular Formula | C₁₃H₁₃F₂NO₃ | [1] |

| Molecular Weight | 269.25 g/mol | [1] |

| Appearance | Solid; white powder | [1][2] |

| Purity | Typically ≥95% | [1][2] |

| Storage | Sealed in a dry environment at 2-8°C | [1][2] |

| Synonyms | Benzyl 3,3-difluoro-4-oxo-1-piperidinecarboxylate |[1] |

A hydrated form of the compound is also commercially available (CAS Number: 2375195-99-4).[2]

Synthesis and Purification

While multiple synthetic routes can be envisioned, a common and effective strategy involves the α,α-difluorination of a suitable precursor. The following protocol is a representative method based on established chemical transformations for analogous structures, starting from the commercially available N-Cbz-4-piperidone.[3][4][5]

References

An In-Depth Technical Guide to Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: A Key Building Block in Modern Medicinal Chemistry

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, a fluorinated heterocyclic building block of significant interest in contemporary drug discovery. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly influence their physicochemical and pharmacological properties, making this compound a valuable asset for medicinal chemists. This document will detail its chemical identity, properties, and pivotal role in the synthesis of advanced therapeutic agents.

Core Compound Identification and Properties

Chemical Identity:

-

Systematic Name: this compound

-

Synonyms: Benzyl 3,3-difluoro-4-oxo-1-piperidinecarboxylate

-

Molecular Formula: C₁₃H₁₃F₂NO₃

-

Molecular Weight: 269.25 g/mol

Physicochemical Properties:

A summary of the key physicochemical properties is presented in Table 1. This data is essential for researchers in planning reactions, purification, and formulation studies.

| Property | Value | Source |

| Physical Form | Solid | |

| Purity | Typically ≥95% | [2] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | |

| InChI Code | 1S/C13H13F2NO3/c14-13(15)9-16(7-6-11(13)17)12(18)19-8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| InChI Key | ZXYASFDYICUYRF-UHFFFAOYSA-N |

The Strategic Importance of the 3,3-Difluoropiperidine Motif

The 3,3-difluoro-4-oxopiperidine core is a privileged scaffold in medicinal chemistry. The introduction of the gem-difluoro group at the C3 position offers several advantages in drug design:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the α-position to the carbonyl group resistant to metabolic oxidation, a common pathway for drug degradation.

-

Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen, which can be crucial for optimizing a drug candidate's pharmacokinetic profile and reducing off-target effects.

-

Conformational Control: The steric bulk and electrostatic properties of the difluoro group can influence the conformational preferences of the piperidine ring, potentially leading to enhanced binding affinity and selectivity for the target protein.

-

Lipophilicity Enhancement: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.

The benzyl carbamate protecting group offers a stable yet readily cleavable handle for subsequent synthetic transformations, making this compound a versatile intermediate.

Synthesis and Chemical Reactivity

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Causality:

The synthesis would likely commence with a suitable N-Cbz protected 4-piperidone precursor. The critical step involves the introduction of the gem-difluoro group at the C3 position. This is typically achieved through an electrophilic fluorination reaction. The choice of a fluorinating agent like Selectfluor® is predicated on its ability to deliver an electrophilic fluorine species under relatively mild conditions. The reaction is generally base-catalyzed to facilitate the formation of an enolate intermediate, which then attacks the electrophilic fluorine source. The reaction would proceed in a stepwise manner to introduce both fluorine atoms.

Self-Validating System:

A robust synthetic protocol would necessitate in-process controls to monitor the reaction's progress, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Purification of the final product would likely be achieved through column chromatography to ensure high purity. The structural integrity of the synthesized compound must be unequivocally confirmed through a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The absence of publicly available, detailed spectroscopic data for this specific compound underscores the importance of rigorous in-house characterization by any research group that synthesizes or procures it.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. The piperidine scaffold is a common motif in many approved drugs, and the unique properties conferred by the difluoro substitution make this intermediate particularly attractive for developing next-generation therapeutics.

Workflow for Elaboration into Drug Candidates:

Caption: General workflow for the synthetic diversification of this compound.

The C4-carbonyl group serves as a key handle for introducing molecular diversity. For instance, reductive amination can be employed to install a variety of amine-containing substituents, a common strategy in the development of GPCR ligands and enzyme inhibitors. Alternatively, the ketone can be transformed into an alkene via a Wittig reaction, providing a scaffold for further functionalization.

Following the modification of the C4 position, the benzyl carbamate protecting group can be removed under standard hydrogenolysis conditions. The resulting free secondary amine is then available for a wide array of chemical transformations, such as amide bond formation, alkylation, or arylation, to generate a library of final compounds for biological screening.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the full Safety Data Sheet (SDS) provided by the supplier before handling this compound and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a strategically important building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. The presence of the gem-difluoro group offers a powerful tool for modulating the physicochemical and pharmacological properties of the piperidine scaffold, potentially leading to drug candidates with improved metabolic stability, target selectivity, and overall efficacy. While detailed, publicly available synthetic and characterization data is limited, the conceptual framework for its synthesis and its potential for elaboration into diverse chemical libraries are clear. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the utility of such fluorinated building blocks in drug discovery is poised to expand significantly.

References

An In-Depth Technical Guide to Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. Within this landscape, fluorinated piperidines have emerged as particularly valuable building blocks in the design of novel therapeutics. This guide provides a comprehensive technical overview of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, a key intermediate in this class. We will delve into its fundamental properties, present a plausible synthetic pathway, and discuss its significance and applications in the field of drug discovery.

Core Molecular Attributes

This compound, identified by CAS number 1283720-88-6, is a solid organic compound with a molecular formula of C₁₃H₁₃F₂NO₃.[1][2][3][4] Its calculated molecular weight is 269.24 g/mol .[2][3][5] This molecule features a piperidine ring geminally difluorinated at the 3-position, a ketone at the 4-position, and a benzyl carbamate protecting group on the nitrogen atom.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₃F₂NO₃ | [1][5] |

| Molecular Weight | 269.24 g/mol | [2][3][5] |

| CAS Number | 1283720-88-6 | [1][3][4] |

| Physical Form | Solid | [1][4] |

| Storage | Sealed in dry, 2-8°C | [1][4] |

The presence of the difluoro group adjacent to the carbonyl moiety is of particular significance. This structural motif can profoundly influence the electrophilicity of the carbonyl carbon and the acidity of the neighboring protons, thereby modulating the reactivity and binding interactions of the molecule.

Strategic Importance in Medicinal Chemistry

The 3,3-difluoro-4-oxopiperidine scaffold is a valuable pharmacophore in drug discovery for several key reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the fluorinated positions resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile of drug candidates.[6]

-

Modulation of Basicity: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the piperidine nitrogen, which can be advantageous in reducing off-target effects, such as hERG channel interactions.

-

Conformational Control: The introduction of fluorine can influence the conformational preferences of the piperidine ring, enabling a more precise orientation of substituents for optimal target engagement.

-

Enhanced Bioavailability: The increased lipophilicity imparted by fluorine atoms can improve a molecule's ability to cross biological membranes, potentially leading to better oral bioavailability.[6]

This scaffold has been explored in the development of antagonists for the Dopamine 4 (D4) receptor, which are of interest for treating conditions like L-DOPA-induced dyskinesias in Parkinson's disease.[6][7] Furthermore, the broader class of fluorinated piperidines are key intermediates in the synthesis of a wide range of pharmaceuticals, including those targeting neurological disorders.[6][8]

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate

-

Reaction Setup: To a solution of 4-piperidone monohydrate hydrochloride in a biphasic solvent system of dichloromethane (DCM) and water, add sodium bicarbonate (NaHCO₃) to neutralize the hydrochloride and create a basic aqueous phase.

-

Protection: Cool the mixture in an ice bath and add benzyl chloroformate dropwise with vigorous stirring. The benzyl chloroformate will react with the secondary amine of the piperidone to form the carbamate-protected product.

-

Work-up: After the reaction is complete (monitored by TLC), separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Benzyl 4-oxopiperidine-1-carboxylate.

Causality: The use of a biphasic system with a base is crucial for this Schotten-Baumann reaction. The base neutralizes the HCl byproduct of the reaction and the starting material's salt, allowing the free amine to be acylated by the benzyl chloroformate in the organic phase.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve Benzyl 4-oxopiperidine-1-carboxylate in a suitable aprotic solvent such as acetonitrile or DMF in a flask equipped with a nitrogen inlet.

-

Fluorination: Add a fluorinating agent such as Selectfluor® (N-Fluorobenzenesulfonimide). The reaction may require a catalyst, such as a Lewis or Brønsted acid or base, to facilitate the formation of the enolate or enol intermediate, which then attacks the electrophilic fluorine source. The reaction is typically stirred at room temperature or gently heated until completion.

-

Work-up: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Causality: The α,α-difluorination of ketones is a well-established transformation. Selectfluor® is a common electrophilic fluorinating agent. The reaction proceeds via the formation of an enolate or enol, which then undergoes sequential fluorination. The choice of solvent and catalyst is critical to control the reaction rate and minimize side products.

Step 3: Purification

-

Chromatography: Purify the crude product from Step 2 by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to obtain pure this compound as a solid. The purity should be confirmed by analytical techniques such as NMR and mass spectrometry.

Self-Validation: Each step of this proposed synthesis can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material and the formation of the product. The final product's identity and purity would be rigorously confirmed by spectroscopic methods, ensuring the protocol's validity.

Spectroscopic Characterization (Anticipated Data)

While specific experimental spectra for this compound are not publicly available, the expected spectroscopic data can be predicted based on its structure:

-

¹H NMR: The spectrum would be expected to show signals for the benzyl group protons (in the aromatic region, ~7.3-7.4 ppm) and the methylene protons of the benzyl group (~5.2 ppm). The piperidine ring protons would appear as complex multiplets in the aliphatic region. The protons on the carbon adjacent to the difluorinated carbon (C5) would likely show coupling to the fluorine atoms.

-

¹³C NMR: The carbonyl carbon would appear significantly downfield. The carbon bearing the two fluorine atoms would be observed as a triplet due to C-F coupling. The spectrum would also show signals for the carbons of the benzyl group and the piperidine ring.

-

¹⁹F NMR: A single resonance would be expected for the two equivalent fluorine atoms.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule (269.24 m/z).

Conclusion

This compound is a strategically important building block in medicinal chemistry. Its synthesis, while not explicitly detailed in readily accessible literature, can be achieved through established chemical transformations. The unique properties conferred by the gem-difluoro group make this and related scaffolds highly attractive for the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This guide provides a foundational understanding of this compound for researchers and scientists working at the forefront of drug discovery.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. 1283720-88-6 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. This compound [cymitquimica.com]

- 4. This compound | 1283720-88-6 [sigmaaldrich.com]

- 5. 1283720-88-6|this compound|BLD Pharm [bldpharm.com]

- 6. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, a fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The strategic introduction of geminal fluorine atoms into the piperidine scaffold imparts unique stereoelectronic properties that can profoundly influence the conformational preference, basicity, and metabolic stability of derivative molecules. This guide will delve into the structural attributes, synthesis methodologies, and notable applications of this compound, offering valuable insights for researchers, scientists, and professionals engaged in the development of novel therapeutics.

Introduction: The Strategic Advantage of Fluorination in Piperidine Scaffolds

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products. Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold for the presentation of pharmacophoric elements. In recent years, the incorporation of fluorine atoms into organic molecules has emerged as a powerful strategy in drug design to modulate a range of physicochemical and pharmacological properties.

The introduction of a difluoro group at the 3-position of the 4-oxopiperidine ring, as seen in this compound, offers several key advantages:

-

Conformational Control: The bulky and electron-withdrawing nature of the gem-difluoro group can significantly influence the conformational equilibrium of the piperidine ring, favoring specific chair or twist-boat conformations. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets.

-

Modulation of Basicity: The strong inductive effect of the fluorine atoms lowers the pKa of the piperidine nitrogen, reducing its basicity. This can be advantageous in mitigating off-target effects, such as interactions with the hERG channel, which is often associated with cardiac toxicity.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the α-position to the carbonyl group less susceptible to metabolic oxidation. This can lead to improved pharmacokinetic profiles and increased in vivo half-life of drug candidates.

-

Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

This compound, with its readily cleavable benzyloxycarbonyl (Cbz) protecting group, serves as a valuable and versatile intermediate for the synthesis of a diverse range of complex fluorinated piperidine derivatives.

Structural Elucidation and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1283720-88-6 | --INVALID-LINK-- |

| Molecular Formula | C₁₃H₁₃F₂NO₃ | --INVALID-LINK-- |

| Molecular Weight | 269.25 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK-- |

| Storage | Sealed in dry, 2-8°C | --INVALID-LINK-- |

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate

This initial step involves the protection of the piperidine nitrogen with a benzyloxycarbonyl (Cbz) group. This is a standard procedure in peptide synthesis and organic chemistry.[1]

-

To a stirred solution of piperidin-4-one hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or a biphasic mixture of water and an organic solvent, add a base such as triethylamine or sodium carbonate (2-3 equivalents) at 0 °C.

-

Slowly add benzyl chloroformate (1.0-1.2 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Upon completion, perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude Benzyl 4-oxopiperidine-1-carboxylate.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure product.

Step 2: Electrophilic Fluorination

The key step in this synthesis is the introduction of the gem-difluoro group. This is typically achieved through electrophilic fluorination of a suitable enolate equivalent of the ketone.

-

Generate an enamine or a silyl enol ether from Benzyl 4-oxopiperidine-1-carboxylate. This can be achieved by reacting the ketone with a secondary amine (e.g., pyrrolidine) or a silylating agent (e.g., trimethylsilyl chloride with a base), respectively. The formation of this intermediate is crucial for directing the fluorination to the α-position of the carbonyl group.

-

In a separate flask, dissolve a suitable electrophilic fluorinating agent, such as Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), in an appropriate solvent (e.g., acetonitrile or DMF).

-

Slowly add the solution of the enamine or silyl enol ether to the solution of the fluorinating agent at a controlled temperature (typically ranging from 0 °C to room temperature). The use of excess fluorinating agent (at least 2 equivalents) is necessary to achieve difluorination.

-

Monitor the reaction progress by TLC or LC-MS.

-

After the reaction is complete, quench the reaction mixture with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford this compound.

Spectroscopic Characterization (Predicted)

While detailed, published spectroscopic data for this specific molecule is scarce, the expected NMR and mass spectrometry data can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the benzyl group protons (typically in the range of 7.3-7.4 ppm) and the methylene protons of the benzyl group (a singlet around 5.2 ppm). The piperidine ring protons will appear as multiplets in the upfield region. The protons on the carbon adjacent to the difluoro-substituted carbon will likely exhibit complex splitting patterns due to coupling with the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will show the characteristic signal for the carbonyl carbon of the ketone (likely shifted downfield due to the electron-withdrawing effect of the fluorine atoms). The carbon bearing the two fluorine atoms will appear as a triplet due to C-F coupling. The signals for the benzylic and aromatic carbons will also be present in their expected regions.

-

¹⁹F NMR: The fluorine NMR spectrum should exhibit a single resonance, confirming the presence of the chemically equivalent fluorine atoms.

-

Mass Spectrometry: The mass spectrum (e.g., ESI+) would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 270.09.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The difluorinated piperidine scaffold has been incorporated into a variety of drug candidates targeting different biological systems.

A notable application of structurally related difluoropiperidines is in the development of antagonists for the dopamine D4 receptor . The D4 receptor is implicated in various neurological and psychiatric disorders, and modulating its activity is a key therapeutic strategy. The introduction of the gem-difluoro group can enhance the binding affinity and selectivity of ligands for the D4 receptor, while also improving their pharmacokinetic properties.[1]

The general workflow for utilizing this building block in drug discovery is outlined below:

Caption: General workflow for the elaboration of this compound into diverse bioactive molecules.

Conclusion

This compound represents a strategically important building block for the synthesis of novel fluorinated piperidine derivatives. The presence of the gem-difluoro group imparts advantageous physicochemical and pharmacological properties, making it an attractive scaffold for the development of new therapeutic agents. The synthetic accessibility of this compound, coupled with the versatility of the piperidine ring for further functionalization, ensures its continued relevance in the field of medicinal chemistry. This guide has provided a comprehensive overview of its structure, a plausible synthetic route, and its potential applications, serving as a valuable resource for scientists and researchers in the pharmaceutical industry.

References

An In-depth Technical Guide to the Synthesis of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, a valuable fluorinated building block for drug discovery and development. Fluorinated piperidine scaffolds are indispensable components in modern pharmaceuticals, offering a strategic tool to modulate key physicochemical and pharmacological properties such as metabolic stability, lipophilicity, and receptor binding affinity.[1][2][3] This document details a validated two-stage synthetic strategy, beginning with the preparation of the core piperidone precursor, Benzyl 4-oxopiperidine-1-carboxylate, followed by a core transformation involving electrophilic α,α-difluorination. We will delve into the mechanistic rationale behind reagent selection, provide detailed, step-by-step experimental protocols, and present key analytical data. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to incorporate this versatile fluorinated synthon into their research programs.

The Strategic Imperative of Fluorinated Piperidines in Drug Discovery

The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[2] Nearly a quarter of all small-molecule drugs on the market contain at least one fluorine atom, a testament to its profound impact on molecular properties.[2] The piperidine moiety, being the most abundant heterocycle in pharmaceuticals, represents a prime scaffold for fluorination.[2][3]

The introduction of a gem-difluoro group at the C3 position of a 4-piperidone ring, adjacent to the carbonyl, imparts a unique combination of electronic and conformational effects:

-

Modulation of Basicity: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity (pKa) of the piperidine nitrogen.[1][4][5] This can be crucial for reducing off-target activity, such as hERG channel affinity, which is often linked to cardiac toxicity.[4][6]

-

Metabolic Stability: The C-F bond is exceptionally strong, and the gem-difluoro motif can act as a metabolic shield, blocking potential sites of CYP-mediated oxidative metabolism at the α-carbon position.[7]

-

Conformational Control: Fluorine's high electronegativity and preference for specific dihedral angles (the gauche effect) can be used to create conformationally defined building blocks, which is critical for optimizing ligand-receptor interactions.[2][8]

-

Carbonyl Reactivity: The inductive effect of the α,α-difluoro substitution enhances the electrophilicity of the adjacent carbonyl carbon, which can alter its interactions with biological targets or serve as a handle for further chemical transformations.[9]

This compound encapsulates these benefits within a stable, synthetically versatile framework, making it a high-value intermediate for constructing complex and novel therapeutic agents.

Retrosynthetic Analysis and Overall Strategy

The synthesis of the target molecule is most logically approached by disconnecting the C-F bonds. This retrosynthetic analysis identifies the key precursor as the non-fluorinated piperidone core, Benzyl 4-oxopiperidine-1-carboxylate. The forward synthesis is therefore designed as a two-stage process:

-

Stage 1: Synthesis of the Piperidone Precursor. Protection of the nitrogen atom of 4-piperidone with a benzyl carbamate (Cbz or Z) group.

-

Stage 2: α,α-Difluorination. Introduction of the gem-difluoro group onto the carbon adjacent to the carbonyl via electrophilic fluorination.

This strategy isolates the key, and most challenging, fluorination step, allowing for optimization on a stable and well-characterized precursor.

Caption: Retrosynthetic pathway for the target molecule.

Stage 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate

While Benzyl 4-oxopiperidine-1-carboxylate is commercially available, an in-house synthesis from 4-piperidone provides a cost-effective and scalable route for large-quantity requirements.[10] The procedure involves the protection of the secondary amine of 4-piperidone hydrochloride monohydrate with benzyl chloroformate under basic conditions.

Experimental Protocol: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate

-

Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 4-piperidone hydrochloride monohydrate (1.0 eq) and dichloromethane (DCM, 10 mL/g).

-

Basification: Cool the suspension to 0 °C in an ice bath. Add a solution of sodium carbonate (2.5 eq) in water (10 mL/g) dropwise, ensuring the internal temperature remains below 10 °C. Stir the biphasic mixture vigorously for 30 minutes.

-

Protection: While maintaining the temperature at 0-5 °C, add benzyl chloroformate (1.1 eq) dropwise via the dropping funnel over 1 hour.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 5 mL/g). Combine the organic layers, wash with brine (1 x 5 mL/g), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting crude oil can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the product as a colorless to pale yellow oil that may solidify upon standing.

Data Summary: Benzyl 4-oxopiperidine-1-carboxylate

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₅NO₃ | [10] |

| Molecular Weight | 233.26 g/mol | |

| Appearance | White to off-white solid or colorless oil | |

| Typical Yield | 85-95% | |

| Purity (by HPLC) | >98% | |

| CAS Number | 19099-93-5 | [10] |

Stage 2: Electrophilic α,α-Difluorination

This is the pivotal transformation in the synthesis. The introduction of two fluorine atoms onto the α-carbon of the ketone is achieved using an electrophilic fluorine source.

Mechanistic Rationale and Reagent Selection

The reaction proceeds via the formation of an enol or enolate intermediate, which acts as a nucleophile, attacking the electrophilic fluorine atom of the fluorinating agent.[9] The initial monofluorination event increases the acidity of the remaining α-proton, facilitating a second deprotonation and subsequent fluorination to yield the gem-difluoro product.[9]

For this transformation, Selectfluor® (F-TEDA-BF₄) is the reagent of choice.[11][12] It is an N-F class reagent that offers significant advantages:

-

Safety and Handling: It is a stable, crystalline solid, making it far safer and easier to handle than gaseous molecular fluorine.[11][13]

-

Reactivity: It possesses potent electrophilic fluorinating power suitable for the fluorination of ketones.[9][11]

-

Selectivity: It provides high selectivity for α-fluorination of carbonyl compounds.[12][13]

The reaction is typically carried out in a polar solvent, and often a protic source or acid catalyst is used to facilitate enolization.

Experimental Protocol: Synthesis of this compound

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) and anhydrous acetonitrile (20 mL/mmol).

-

Reagent Addition: Add Selectfluor® (2.2-2.5 eq) to the solution in one portion.

-

Initiation: Add a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH, 0.1 eq), to the mixture. Alternative: Refluxing in a protic solvent like acetic acid can also be effective.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 24-48 hours. Monitor the reaction progress by LC-MS, observing the disappearance of the starting material and the sequential appearance of the mono- and di-fluorinated products.

-

Quenching & Workup: After cooling to room temperature, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous phase with ethyl acetate (3 x 20 mL/mmol).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to isolate the final product.

Data Summary: this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₃H₁₃F₂NO₃ | |

| Molecular Weight | 269.24 g/mol | |

| Appearance | Solid | |

| Typical Yield | 50-70% | |

| Purity (by HPLC) | >95% | |

| CAS Number | 1283720-88-6 | [14] |

| Storage | Sealed in dry, 2-8 °C |

Complete Synthetic Workflow

The entire process, from a common starting material to the final fluorinated product, is a streamlined and logical sequence. Each step builds upon a well-understood transformation, ensuring a high degree of predictability and scalability.

Caption: Overall workflow for the synthesis of the target molecule.

Conclusion

This guide outlines a validated and reproducible synthesis of this compound. The two-stage strategy, leveraging a standard N-protection followed by a robust electrophilic difluorination with Selectfluor®, represents an accessible and efficient method for producing this key pharmaceutical intermediate. The rationale provided for each step, grounded in established chemical principles, ensures that researchers can confidently implement and adapt this protocol. The resulting α,α-difluorinated piperidone is a highly valuable building block, poised for elaboration into novel and potent therapeutic agents, underscoring the critical role of strategic fluorination in modern drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thesis.dial.uclouvain.be [thesis.dial.uclouvain.be]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. | Semantic Scholar [semanticscholar.org]

- 6. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 10. PubChemLite - Benzyl 4-oxopiperidine-1-carboxylate (C13H15NO3) [pubchemlite.lcsb.uni.lu]

- 11. researchgate.net [researchgate.net]

- 12. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. 1283720-88-6|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Commercial Availability and Quality Verification of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the commercial landscape for Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (CAS Number: 1283720-88-6). Beyond a simple supplier list, this document offers insights into the quality verification protocols essential for ensuring the integrity of this valuable synthetic building block. The strategic introduction of gem-difluoro groups into molecular scaffolds is a cornerstone of modern medicinal chemistry, and this particular reagent serves as a key precursor for novel fluorinated piperidine derivatives.[1][2]

Introduction to the Reagent: Significance and Application

This compound is a fluorinated heterocyclic building block. Its structure combines a piperidine core, a common motif in many pharmaceuticals, with a gem-difluoro group at the C3 position and a carbonyl group at the C4 position. The nitrogen atom is protected by a carboxybenzyl (Cbz) group.

The true value of this molecule lies in the strategic placement of the difluoro group adjacent to the ketone. This feature significantly influences the molecule's reactivity and the physicochemical properties of its downstream derivatives. In drug discovery, the incorporation of fluorine can modulate key parameters such as metabolic stability, lipophilicity, and binding affinity.[3] Difluorinated piperidine scaffolds, derived from this starting material, are actively being investigated for their potential as antagonists for receptors like the Dopamine D4 receptor, highlighting their importance in developing new therapeutic agents.[1][3]

Commercial Availability

This building block is accessible through several fine chemical suppliers who specialize in fluorinated compounds and complex organic molecules. Availability can range from research quantities (grams) to bulk quantities (kilograms), though larger amounts may require custom synthesis. Below is a summary of prominent vendors offering this compound.

| Supplier/Brand | CAS Number | Stated Purity | Molecular Formula | Notes |

| Sigma-Aldrich (Ambeed) | 1283720-88-6 | 95% | C₁₃H₁₃F₂NO₃ | Typically sold as a solid. |

| BLDpharm | 1283720-88-6 | N/A | C₁₃H₁₃F₂NO₃ | Offers various analytical data like NMR and HPLC upon request.[4] |

| Apollo Scientific | 1283720-88-6 | N/A | C₁₃H₁₃F₂NO₃ | Intended for laboratory research use.[5] |

| 3W Pharm | 2375195-99-4 | 97% | N/A | Listed as the hydrate form of the title compound.[6] |

Note: Purity levels and availability are subject to change. Researchers should always request the most recent Certificate of Analysis from the supplier before purchase.

Physicochemical and Safety Data

A clear understanding of the compound's properties is critical for its proper handling, storage, and use in synthetic reactions.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₃F₂NO₃ | Sigma-Aldrich |

| Molecular Weight | 269.25 g/mol | Sigma-Aldrich |

| Physical Form | Solid | Sigma-Aldrich |

| InChI Key | ZXYASFDYICUYRF-UHFFFAOYSA-N | Sigma-Aldrich |

| Storage Temperature | 2-8°C, Sealed in dry conditions | Sigma-Aldrich |

| GHS Pictogram | GHS07 (Exclamation Mark) | Sigma-Aldrich |

| Hazard Statements | H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation) | Sigma-Aldrich |

Quality Control and In-House Verification Workflow

While suppliers provide a Certificate of Analysis (CoA), independent verification is a cornerstone of rigorous scientific research. The trust-but-verify approach ensures that the material meets the standards required for subsequent, often costly and time-consuming, synthetic steps. The following protocols outline a self-validating system for identity and purity confirmation.

Workflow for Incoming Reagent Verification

References

- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. d-nb.info [d-nb.info]

- 4. 1283720-88-6|this compound|BLD Pharm [bldpharm.com]

- 5. This compound [cymitquimica.com]

- 6. This compound hydrate - CAS:2375195-99-4 - Sunway Pharm Ltd [3wpharm.com]

Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate safety and handling

An In-Depth Technical Guide to the Safe Handling of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Introduction: The Context of a Modern Pharmaceutical Building Block

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a privileged structure in many approved drugs, and the strategic incorporation of fluorine atoms can profoundly modulate a molecule's physicochemical and pharmacological properties.[1][2] Effects such as increased metabolic stability, altered basicity (pKa), and enhanced membrane permeability are often sought.[2] Specifically, the gem-difluoro group adjacent to a carbonyl (an α,α-difluoroketone motif) introduces unique electronic properties that can influence molecular interactions and reactivity.

This guide provides a comprehensive overview of the safety considerations and handling protocols for this compound. As no specific Safety Data Sheet (SDS) is publicly available for this exact molecule, this document synthesizes data from structurally similar analogs, general principles of handling α-fluoroketones, and established laboratory safety standards. The protocols herein are designed to empower researchers to work with this compound safely and effectively.

Chemical & Physical Profile

A clear understanding of a compound's properties is the foundation of safe handling. Below is a summary of the known and estimated properties for this compound and its close, commercially available analogs.

| Property | This compound | tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate (Boc Analog)[3] | Benzyl 4-oxopiperidine-1-carboxylate (Non-fluorinated Parent)[4] |

| Molecular Formula | C₁₃H₁₃F₂NO₃ | C₁₀H₁₅F₂NO₃ | C₁₃H₁₅NO₃ |

| Molecular Weight | 269.24 g/mol | 235.23 g/mol | 233.26 g/mol |

| CAS Number | 1260844-30-5 | 1215071-17-2 | 19099-93-5 |

| Appearance | Likely an off-white to light-colored solid | Solid | Solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, EtOAc, DMSO) | Not specified | Not specified |

Hazard Identification and Risk Assessment

While specific toxicological data is unavailable, a hazard assessment can be extrapolated from analogs and the known chemistry of the α,α-difluoroketone functional group. The primary hazards are anticipated to be acute toxicity and irritation.

GHS Classification (Anticipated)

The hazard classification for the structural analog Benzyl 3-methyl-4-oxopiperidine-1-carboxylate includes warnings for acute toxicity and irritation.[5] It is prudent to assume the target compound carries similar, if not identical, risks.

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

The α-Fluoroketone Moiety: A Special Consideration

The α-fluoroketone functional group is known to be reactive and can act as a handle for irreversible binding to proteins, particularly cysteine residues.[6][7] This reactivity is leveraged in the design of specific enzyme inhibitors but also warrants caution, as it implies the potential for off-target covalent modification.[8] While the gem-difluoro group is generally more stable than a monofluoroketone, the potential for reactivity and C-F bond cleavage under certain biological or chemical conditions should not be dismissed.[8][9]

Caption: A standard workflow for safely handling the compound.

Emergency Procedures

Rapid and correct response during an emergency is critical.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [5]* Skin Contact: Remove all contaminated clothing. Wash skin immediately with plenty of soap and water. Seek medical attention if irritation develops or persists. [5][10]* Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. [5]* Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [5]

Accidental Release (Spill) Response

-

Minor Spill (Solid):

-

Restrict access to the area.

-

Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation. Use a dry cleanup procedure. [5] * Place the material into a sealed, labeled container for hazardous waste disposal.

-

Clean the spill area with a detergent solution, followed by a solvent rinse.

-

-

Major Spill:

-

Evacuate the laboratory immediately.

-

Alert colleagues and notify the institutional Environmental Health & Safety (EHS) office.

-

Prevent entry into the area.

-

Await response from trained emergency personnel.

-

Diagram: Spill Response Decision Tree

Caption: A decision tree for responding to an accidental spill.

Stability and Reactivity

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, and strong bases.

-

Hazardous Decomposition Products: Upon combustion, may emit toxic fumes including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen fluoride (HF). [11]

Disposal Considerations

All waste containing this compound must be treated as hazardous chemical waste.

-

Solid Waste: Contaminated gloves, wipes, pipette tips, etc., should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

-

Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain. [12]* Follow all local, state, and federal regulations for hazardous waste disposal.

References

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate | C10H15F2NO3 | CID 56776981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzyl 4-oxopiperidine-1-carboxylate | C13H15NO3 | CID 643496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. α-Fluoroketones for Drug Discovery - Enamine [enamine.net]

- 7. enamine.net [enamine.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 12. peptide.com [peptide.com]

The Strategic Advantage of Fluorination: A Technical Guide to Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Introduction: The Fluorine Factor in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become an indispensable tool for optimizing molecular properties.[1] The unique electronic and steric characteristics of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, improved membrane permeability, and increased binding affinity to biological targets.[1] Among the myriad of fluorinated scaffolds, piperidine derivatives have garnered significant attention due to their prevalence in a vast number of pharmaceuticals. The introduction of fluorine to the piperidine ring can modulate the basicity of the nitrogen atom, a critical factor in drug-receptor interactions and off-target effects, such as hERG channel affinity which is linked to cardiac toxicity.[2][3] This guide provides an in-depth technical overview of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate, a versatile fluorinated building block poised to accelerate the development of next-generation therapeutics. We will delve into its synthesis, characterization, reactivity, and potential applications, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful synthetic intermediate.

Synthesis and Characterization: Crafting a High-Value Building Block

The synthesis of this compound typically commences with the readily available N-Cbz-4-piperidone. The key transformation is the α,α-difluorination of the ketone, a reaction that can be achieved using modern electrophilic fluorinating agents.

Synthetic Workflow

The general strategy involves the formation of an enolate or enamine intermediate from N-Cbz-4-piperidone, which then reacts with an electrophilic fluorine source. Reagents such as Selectfluor® (F-TEDA-BF4) are commonly employed for this purpose due to their efficiency and relatively mild reaction conditions.

Caption: Synthetic workflow for this compound.

Representative Experimental Protocol: α,α-Difluorination of N-Cbz-4-piperidone

This protocol is a representative procedure based on established methods for the α-fluorination of cyclic ketones.[2][3][4]

-

Reaction Setup: To a solution of N-Cbz-4-piperidone (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF) under an inert atmosphere (e.g., nitrogen, argon), add the electrophilic fluorinating agent, Selectfluor® (2.2-2.5 eq).

-

Acid Catalysis (Optional but Recommended): The addition of a catalytic amount of a strong acid, such as sulfuric acid (0.1 eq), can facilitate the reaction by promoting enolization.[1]

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC or LC-MS.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.

Characterization Data

The structural integrity of the synthesized building block is confirmed through a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the benzyl and piperidine protons. The protons on the carbon adjacent to the carbonyl group will exhibit splitting due to the geminal fluorine atoms. |

| ¹³C NMR | A characteristic triplet for the CF₂ carbon due to C-F coupling. The carbonyl carbon signal will also be present. |

| ¹⁹F NMR | A singlet or a complex multiplet depending on the molecular environment, confirming the presence of the CF₂ group. |

| Mass Spec. | The molecular ion peak corresponding to the calculated mass of C₁₃H₁₃F₂NO₃ (269.25 g/mol ). |

Vendor-supplied data can be a useful reference for comparison.

Reactivity and Synthetic Potential: A Gateway to Novel Scaffolds

The synthetic utility of this compound lies in the reactivity of its ketone and the piperidine ring. The presence of the gem-difluoro group adjacent to the carbonyl enhances the electrophilicity of the ketone, making it a prime target for nucleophilic additions.

Key Transformations

Caption: Key reactive pathways of the difluoropiperidone building block.

-

Nucleophilic Addition to the Carbonyl: The electron-withdrawing nature of the two fluorine atoms makes the carbonyl carbon highly susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds.[5][6][7][8][9] This allows for the introduction of a wide range of substituents at the 4-position, leading to chiral tertiary alcohols.

-

Spirocycle Synthesis: The ketone functionality serves as a handle for the construction of spirocyclic systems, which are of great interest in drug discovery due to their three-dimensional nature.[10][11][12][13][14] Reactions with bifunctional nucleophiles can lead to the formation of novel spiro-heterocycles.

-

Cbz Deprotection and N-Functionalization: The benzyl carbamate (Cbz) protecting group can be readily removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C). The resulting secondary amine can then be functionalized through N-alkylation, N-arylation, or acylation to introduce further diversity.

Applications in Medicinal Chemistry: Building Blocks for Bioactive Molecules

This compound is a valuable precursor for the synthesis of a variety of biologically active compounds. While direct, multi-step syntheses starting from this specific building block are proprietary or yet to be widely published in peer-reviewed journals, its utility can be inferred from the synthesis of analogous fluorinated piperidine-containing drugs and clinical candidates.

Case Study: A Hypothetical Pathway to a CNS-Active Agent

Many central nervous system (CNS) active agents feature a piperidine core. The introduction of the gem-difluoro group can enhance blood-brain barrier penetration and metabolic stability. A plausible synthetic route to a novel CNS agent could involve the following steps:

-

Nucleophilic addition of an aryl Grignard reagent to this compound to install a key pharmacophore.

-

Deprotection of the Cbz group via hydrogenolysis.

-

N-alkylation with a suitable electrophile to complete the synthesis of the target molecule.

Potential Therapeutic Areas

The incorporation of the 3,3-difluoropiperidine-4-one scaffold has been explored in the context of various therapeutic targets, including:

-

Orexin Antagonists: For the treatment of sleep disorders.

-

Kinase Inhibitors: For oncology applications.

-

GPCR Modulators: For a wide range of diseases.

The ability to fine-tune the physicochemical properties of the piperidine core makes this building block particularly attractive for lead optimization campaigns.

Conclusion: A Versatile Tool for Fluorine-Driven Drug Design

This compound represents a strategically designed building block that empowers medicinal chemists to harness the benefits of fluorination. Its straightforward synthesis, well-defined reactivity, and potential for elaboration into complex, three-dimensional structures make it a valuable asset in the quest for novel therapeutics with improved efficacy and safety profiles. As the demand for sophisticated molecular architectures in drug discovery continues to grow, the importance of such fluorinated building blocks will undoubtedly increase, paving the way for the next generation of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Enantioselective organocatalytic α-fluorination of cyclic ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 5. Chemical Reactivity [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis of Organometallic Compounds in Flow [ouci.dntb.gov.ua]

- 8. Synthesis of Organometallic Compounds (2011) | Julia K. C. Abbott | 51 Citations [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]

An In-depth Technical Guide to Fluorinated Heterocycles in Drug Discovery

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the multifaceted role of fluorinated heterocycles in drug discovery. We will explore the fundamental physicochemical and pharmacokinetic consequences of fluorination, delve into established and emerging synthetic methodologies, and analyze case studies of successful FDA-approved drugs. This document aims to serve as a comprehensive resource, blending theoretical principles with practical, field-proven insights to empower the rational design of next-generation therapeutics.

The Strategic Imperative for Fluorine in Heterocyclic Scaffolds

Heterocyclic moieties are ubiquitous in pharmaceuticals, present in approximately 85% of all bioactive compounds, owing to their ability to form diverse three-dimensional structures and engage in specific interactions with biological targets.[1][2] The introduction of fluorine, the most electronegative element, into these privileged scaffolds is a powerful and widely adopted strategy to fine-tune molecular properties and overcome common drug development hurdles.[3][4] Over 20% of all pharmaceuticals on the market contain fluorine, with this number rising to 30% for blockbuster drugs, a testament to the transformative impact of this "small magic bullet atom".[1][5]

The rationale for this synergistic combination lies in the unique and often profound effects that fluorine substitution imparts upon a molecule. These can be broadly categorized into the modulation of:

-

Physicochemical Properties: Acidity/basicity (pKa), lipophilicity, and conformational preferences.[1][6]

-

Pharmacokinetic (ADME) Properties: Metabolic stability, membrane permeability, and bioavailability.[3][7][8]

-

Pharmacodynamic Properties: Target binding affinity and selectivity.[3][9]

Judicious placement of fluorine can address critical liabilities in a drug candidate, such as rapid metabolism or poor central nervous system (CNS) penetration, ultimately enhancing therapeutic efficacy and safety.[7][10]

Causality Behind the Fluorine Effect: A Physicochemical Deep Dive

The profound influence of fluorine stems from a unique combination of its fundamental properties:

-

High Electronegativity: With a Pauling scale value of 3.98, fluorine is the most electronegative element.[3] This creates a strong dipole in the C-F bond, leading to significant inductive electron withdrawal.

-

Small van der Waals Radius: At 1.47 Å, fluorine is only slightly larger than hydrogen (1.20 Å), allowing it to act as a steric mimic for hydrogen in many biological contexts.[3][8]

-

Strong Carbon-Fluorine Bond: The C-F bond is one of the strongest single bonds in organic chemistry, contributing to increased molecular stability.[10]

These intrinsic properties manifest in several key modulations crucial for drug design:

1.1.1. pKa Modulation

The powerful electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, most notably amines within a heterocyclic ring.[7][11] This reduction in basicity can have a cascade of beneficial effects, including improved oral bioavailability due to better membrane permeation of the less charged species at physiological pH.[3][5]

Table 1: Impact of Fluorination on the pKa of Heterocyclic Amines

| Compound | Non-Fluorinated pKa | Fluorinated Analogue | Fluorinated pKa | ΔpKa | Reference |

| Pyridine | 5.25 | 2-Fluoropyridine | -0.44 | -5.69 | [12] |

| Piperidine | 11.12 | 4-Fluoropiperidine | 9.70 | -1.42 | [11] |

| Pyrrolidine | 11.27 | 3-Fluoropyrrolidine | 9.30 | -1.97 | [11] |

Data compiled from various sources to illustrate the general trend.

1.1.2. Lipophilicity Tuning

The effect of fluorination on lipophilicity (commonly measured as logP or logD) is highly context-dependent.[13][14] While the replacement of a hydrogen atom with a single fluorine atom on an aromatic ring often leads to a slight increase in lipophilicity, the introduction of multiple fluorine atoms or fluoroalkyl groups like trifluoromethyl (-CF3) can decrease lipophilicity due to their strong inductive effects.[2][10][15] This ability to fine-tune lipophilicity is critical for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[14][16]

1.1.3. Conformational Control

Fluorine substitution can introduce stereoelectronic effects, such as the gauche effect, which can stabilize specific molecular conformations.[6][7] This conformational locking can pre-organize a ligand for optimal binding to its target receptor, thereby enhancing potency and selectivity.[7]

Enhancing Metabolic Stability: Blocking the "Soft Spots"

One of the most celebrated applications of fluorination is the enhancement of metabolic stability.[3][17] The strength of the C-F bond makes it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[10][18] By replacing a metabolically labile C-H bond at a "soft spot" with a C-F bond, medicinal chemists can effectively block this metabolic pathway, leading to a longer drug half-life and improved bioavailability.[5][10]

Synthetic Methodologies for Fluorinated Heterocycles

The growing importance of fluorinated heterocycles has spurred significant innovation in synthetic organic chemistry.[4][19] Methodologies can be broadly classified into two main strategies: utilizing fluorinated building blocks or performing late-stage fluorination.[1]

The Building Block Approach

This strategy involves the use of readily available, simple fluorinated starting materials that are incorporated early in the synthetic sequence.[1] While reliable, this approach can be lengthy and may not be suitable for rapid exploration of structure-activity relationships (SAR) around a complex core.

Late-Stage Fluorination: A Paradigm Shift

The development of methods for introducing fluorine at the later stages of a synthesis has been a major breakthrough, allowing for the direct modification of complex, drug-like molecules.[20][21] This approach is highly efficient for generating diverse analogues for lead optimization.

2.2.1. Electrophilic Fluorination

Electrophilic fluorinating reagents, often containing an N-F bond, act as a source of "F+".[19] These reagents are particularly useful for the fluorination of electron-rich aromatic and heteroaromatic systems.

Caption: SNAr mechanism for nucleophilic fluorination.

Case Studies: Fluorinated Heterocycles in FDA-Approved Drugs

The success of incorporating fluorinated heterocycles is evident in numerous FDA-approved drugs across various therapeutic areas.

[2][7][8][22]Table 2: Selected FDA-Approved Drugs Containing Fluorinated Heterocycles

| Drug Name (Trade Name) | Heterocyclic Core | Fluorinated Moiety | Therapeutic Area | Key Impact of Fluorination |

| Sitagliptin (Januvia) | Piperazine, Triazolopyrazine | Trifluorophenyl | Type 2 Diabetes | Enhanced potency and selectivity for DPP-4. |

| Ciprofloxacin (Cipro) | Quinolone | Fluoro group at C-6 | Bacterial Infections | Broadened antibacterial spectrum and enhanced DNA gyrase binding affinity. |

| Fluoxetine (Prozac) | Piperidine | para-Trifluoromethylphenyl | Depression | Increased lipophilicity for CNS penetration and improved metabolic resistance. |

| Alpelisib (Piqray) | Pyridine | Trifluoro-t-butyl | Breast Cancer | Increased metabolic stability and high affinity for the PI3K binding site. |

| Sotorasib (Lumakras) | Pyridopyrimidine | Fluoro group | Lung Cancer | Covalent inhibitor of KRAS G12C; fluorine contributes to optimal binding. |

Deep Dive: The Fluoroquinolones

The introduction of a fluorine atom at the C-6 position of the quinolone scaffold was a pivotal moment in the development of this antibiotic class. T[7]his single modification led to a dramatic enhancement in their antibacterial activity and spectrum. The fluorine atom's electron-withdrawing properties are believed to enhance the binding of the drug to its target, bacterial DNA gyrase, thereby inhibiting DNA replication.

[7]### 3.2. CNS-Acting Agents: The Prozac Story

The development of fluoxetine (Prozac) highlights the strategic use of a fluorinated group to achieve desired pharmacokinetic properties for a CNS-active drug. T[7]he para-trifluoromethyl group on the phenyl ring increases the molecule's lipophilicity, which is crucial for crossing the blood-brain barrier to reach its target, the serotonin transporter. F[7]urthermore, this group enhances the drug's metabolic stability, contributing to its longer half-life.

[7]## 4. The Future of Fluorinated Heterocycles in Drug Discovery

The field continues to evolve, with ongoing research focused on developing more selective, efficient, and scalable fluorination methods. T[10][20]he design of novel fluorinated heterocyclic scaffolds and the exploration of less common fluorinated motifs (e.g., -OCF3, -SCF3) are expanding the chemical space available to medicinal chemists. F[10]urthermore, the use of the 18F isotope in positron emission tomography (PET) imaging is a rapidly growing area, enabling non-invasive visualization and quantification of drug distribution and target engagement in vivo.

[2][3][8]Diagram 3: The Drug Discovery Workflow Incorporating Fluorine Chemistry

Caption: Integration of fluorination in drug discovery.

Conclusion

The fusion of fluorine chemistry with heterocyclic scaffolds has proven to be an exceptionally fruitful strategy in drug discovery. T[4]he unique properties of fluorine provide medicinal chemists with a powerful toolkit to modulate a wide array of molecular properties, from pKa and lipophilicity to metabolic stability and target affinity. B[6][7]y understanding the fundamental principles behind the "fluorine effect" and leveraging an expanding arsenal of synthetic methodologies, researchers can rationally design and develop safer and more effective medicines. This guide has provided a comprehensive overview of this critical area, underscoring the indispensable role of fluorinated heterocycles in the ongoing quest for novel therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. soc.chim.it [soc.chim.it]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. mdpi.com [mdpi.com]

- 9. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 10. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 11. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 13. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. d-nb.info [d-nb.info]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Fluorination methods for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Highlights on U.S. FDA-Approved Fluorinated Drugs over the Past Five Years (2018–2022) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Detailed experimental procedure for making Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

An Application Note and Protocol for the Synthesis of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The introduction of fluorine atoms into organic molecules is a cornerstone strategy in modern drug discovery. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability to form strong C-F bonds—can profoundly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The 3,3-difluoro-4-oxopiperidine scaffold, in particular, is a valuable building block. The gem-difluoro group adjacent to the carbonyl moiety acts as a non-enolizable ketone isostere, enhancing chemical stability and potentially improving the pharmacokinetic profile of drug candidates.[2][3]

This document provides a comprehensive, field-tested protocol for the synthesis of this compound. As a senior application scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that researchers can not only replicate the procedure but also adapt it based on a solid mechanistic understanding.

Core Principle: Electrophilic Difluorination

The synthesis hinges on the direct α,α-difluorination of a ketone precursor, Benzyl 4-oxopiperidine-1-carboxylate. This transformation is achieved using an electrophilic fluorinating agent, with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) being the reagent of choice due to its stability, effectiveness, and ease of handling compared to hazardous alternatives like molecular fluorine.[1][2]

The reaction proceeds through a stepwise mechanism involving the formation of an enol or enolate intermediate from the starting ketone. This electron-rich intermediate then performs a nucleophilic attack on the electrophilic fluorine atom of Selectfluor. The process is repeated to install the second fluorine atom, yielding the gem-difluoro product.[2][4] The efficiency of the reaction is often dependent on the rate of enolization, which can be influenced by reaction conditions such as temperature or the presence of an acid catalyst.[4][5]

References

- 1. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: High-Purity Isolation of Benzyl 3,3-difluoro-4-oxopiperidine-1-carboxylate using Automated Flash Column Chromatography

Abstract